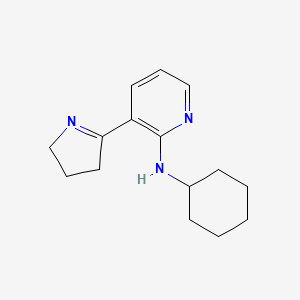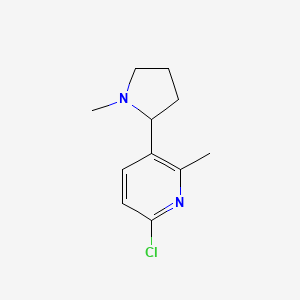
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 2nd position, and a 1-methylpyrrolidin-2-yl group at the 3rd position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. The starting materials are passed through a column packed with a suitable catalyst, such as Raney nickel, under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学的研究の応用
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
作用機序
The mechanism of action of 6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methylpyridine: Lacks the chlorine and pyrrolidinyl groups, making it less versatile in certain applications.
3-(1-Methyl-2-pyrrolidinyl)pyridine: Similar structure but without the chlorine atom, affecting its reactivity and biological activity.
6-Chloro-3-(1-methylpyrrolidin-2-yl)pyridine: Similar but lacks the methyl group at the 2nd position, influencing its chemical properties
Uniqueness
6-Chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine is unique due to the presence of both the chlorine atom and the 1-methylpyrrolidin-2-yl group, which confer distinct chemical reactivity and potential biological activities. These structural features make it a valuable compound for various research and industrial applications .
特性
分子式 |
C11H15ClN2 |
|---|---|
分子量 |
210.70 g/mol |
IUPAC名 |
6-chloro-2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c1-8-9(5-6-11(12)13-8)10-4-3-7-14(10)2/h5-6,10H,3-4,7H2,1-2H3 |
InChIキー |
PDSCVGKSNGOIAT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)Cl)C2CCCN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




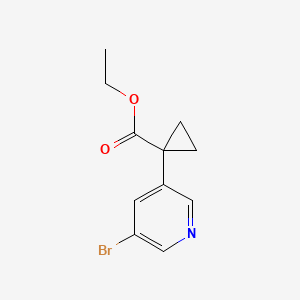






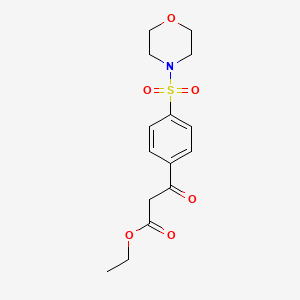
![8-(3-Aminopyrrolidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11798628.png)
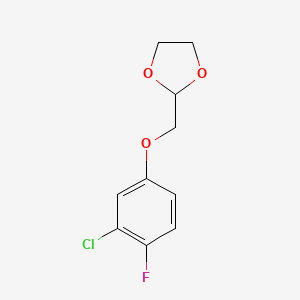
![2-((2-(Piperazin-1-yl)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11798645.png)
